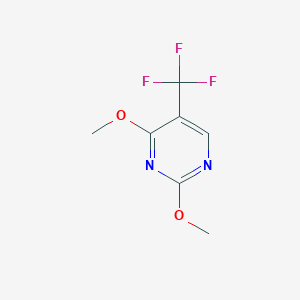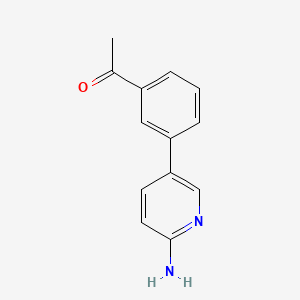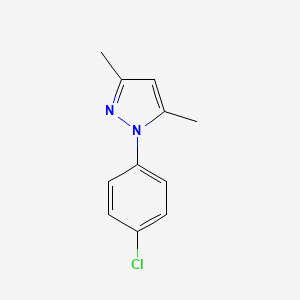
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, commonly referred to as 5-APCBA, is a synthetic compound produced through a condensation reaction of 6-amino-3-pyridinol and 2-chlorobenzoic acid. It is a white, crystalline solid with a melting point of 183-185 °C and a molecular weight of 219.6 g/mol. 5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent. It is used in the study of enzyme-catalyzed reactions, as a substrate for various enzymes, and as a ligand for protein-binding studies. It is also used in the study of enzyme kinetics, as a ligand in the study of receptor-ligand interactions, and as a substrate for the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 5-APCBA is not yet fully understood. However, it is known that it binds to certain enzymes and receptors, acting as an inhibitor or activator. It is thought to interact with enzymes by forming a covalent bond with the enzyme's active site. The binding of 5-APCBA to receptors is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-APCBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This can lead to an increase in the activity of the neurotransmitter and can have a range of effects on the nervous system. It has also been shown to inhibit the enzyme cyclooxygenase, resulting in an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-APCBA in lab experiments is its high purity (95%). This makes it ideal for use in biochemical and pharmacological studies as it is free from contaminants. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5-APCBA in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
Zukünftige Richtungen
Future research into 5-APCBA could focus on its potential therapeutic applications. This could include studies into its effects on inflammation, pain, and neurological disorders. Additionally, further research could be conducted into its mechanism of action and its potential interactions with other biochemical and pharmacological agents. Finally, research could be conducted into the synthesis of derivatives of 5-APCBA, which could have potentially useful therapeutic applications.
Synthesemethoden
The synthesis of 5-APCBA involves the condensation of 6-amino-3-pyridinol and 2-chlorobenzoic acid in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid and is carried out at a temperature of around 80 °C. The reaction is completed within 2-3 hours and yields a white, crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(6-aminopyridin-3-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHWTRTPIVDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)



